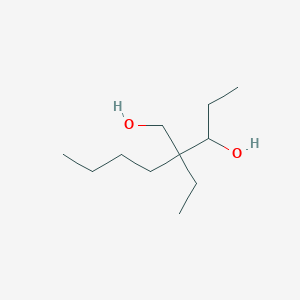

2-Butyl-2-ethylpentane-1,3-diol

Beschreibung

2-Butyl-2-ethyl-1,3-propanediol (CAS data referenced in ) is a branched aliphatic diol characterized by a propane backbone with hydroxyl groups at positions 1 and 3, and bulky alkyl substituents (butyl and ethyl) at position 2. This structure confers unique physicochemical properties, such as reduced volatility and enhanced hydrophobicity, making it suitable for industrial applications like polymer synthesis, solvents, or stabilizers . Its safety data sheet highlights compliance with GHS standards and references toxicological databases (e.g., RTECS), indicating regulated handling requirements .

Eigenschaften

CAS-Nummer |

61013-15-8 |

|---|---|

Molekularformel |

C11H24O2 |

Molekulargewicht |

188.31 g/mol |

IUPAC-Name |

2-butyl-2-ethylpentane-1,3-diol |

InChI |

InChI=1S/C11H24O2/c1-4-7-8-11(6-3,9-12)10(13)5-2/h10,12-13H,4-9H2,1-3H3 |

InChI-Schlüssel |

BRYIXFZUYRRHCR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(CC)(CO)C(CC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-ethylpentane-1,3-diol can be achieved through various methods. One common approach is the hydroxylation of alkenes. For instance, the direct hydroxylation of an alkene with osmium tetroxide (OsO₄) followed by reduction with sodium bisulfite (NaHSO₃) can yield diols . Another method involves the acid-catalyzed hydrolysis of an epoxide, which also produces diols .

Industrial Production Methods

Industrial production of 2-Butyl-2-ethylpentane-1,3-diol typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as yield, cost, and environmental impact. The hydroxylation of alkenes and the hydrolysis of epoxides are commonly used due to their efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butyl-2-ethylpentane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form aldehydes or ketones.

Reduction: Reduction reactions can convert the diol into other alcohols or hydrocarbons.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

2-Butyl-2-ethylpentane-1,3-diol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Butyl-2-ethylpentane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2-butyl-2-ethyl-1,3-propanediol with analogous diols, focusing on molecular properties, applications, and stability.

Molecular and Physical Properties

Table 1: Comparative Physicochemical Data

Structural and Functional Differences

Branching and Substituents :

- The butyl and ethyl groups in 2-butyl-2-ethyl-1,3-propanediol increase steric hindrance, reducing reactivity and volatility compared to smaller analogs like 2-methylpropane-1,3-diol .

- H₃LEt () features a hydroxymethyl group, enabling coordination in metal complexes, unlike the purely alkyl-substituted target compound.

- Polarity and Solubility: 2-Methylpropane-1,3-diol’s high polarity limits its use in non-polar matrices, whereas the target compound’s hydrophobicity broadens compatibility with organic solvents .

Stability and Reactivity

- Volatility :

- Chemical Stability :

- Bulky alkyl groups in 2-butyl-2-ethyl-1,3-propanediol likely enhance resistance to oxidation and thermal degradation, a drawback for less substituted diols in migration studies .

Q & A

Basic: What safety precautions are critical when handling 2-butyl-2-ethylpentane-1,3-diol in laboratory experiments?

Category: Basic (Safety and Handling)

Answer:

Laboratory handling requires strict adherence to safety protocols:

- Protective Equipment: Wear protective eyewear, gloves, lab coats, and masks to avoid skin/eye contact or inhalation. This aligns with GHS-compliant SDS guidelines .

- Waste Management: Segregate waste and transfer it to certified hazardous waste disposal services to mitigate environmental contamination .

- Storage: Store in airtight containers away from oxidizers and heat sources. While specific storage conditions are not detailed in the SDS, general organic diol storage practices apply .

Basic: What spectroscopic and analytical methods are used to characterize 2-butyl-2-ethylpentane-1,3-diol?

Category: Basic (Characterization)

Answer:

Key techniques include:

- NMR Spectroscopy: H and C-NMR identify proton environments and carbon frameworks, as demonstrated in similar diol derivatives .

- FT-IR Spectroscopy: Detects functional groups (e.g., -OH stretching at ~3200–3600 cm) and confirms hydrogen bonding .

- Mass Spectrometry: High-resolution MS (e.g., mzCloud-curated data) validates molecular weight and fragmentation patterns, critical for purity assessment .

Advanced: How can 2-butyl-2-ethylpentane-1,3-diol be utilized in synthesizing coordination complexes, and what catalytic properties emerge?

Category: Advanced (Synthetic Chemistry)

Answer:

The diol can act as a ligand in metal complexes:

- Synthesis Example: A dinuclear cobalt(III) complex was synthesized using a Schiff base ligand derived from 2-ethyl-2-aminopropane-1,3-diol. The ligand’s hydroxyl and amino groups facilitate chelation, confirmed via X-ray crystallography and IR .

- Catalytic Applications: Such complexes may exhibit redox activity or Lewis acidity, useful in oxidation reactions or asymmetric catalysis. Experimental design should include stability tests (e.g., TG-DTA) and catalytic turnover studies under varying conditions (pH, solvent) .

Advanced: What challenges arise in analyzing 2-butyl-2-ethylpentane-1,3-diol’s photophysical properties, and how are they addressed?

Category: Advanced (Analytical Chemistry)

Answer:

- Fluorescence Quenching: Aggregation-induced quenching is common in diols. Use pH-controlled aqueous solutions to study monomeric vs. aggregated states, as shown in pH-dependent fluorescence studies of thiadiazolyl-diol derivatives .

- Methodology: Employ time-resolved fluorescence spectroscopy to differentiate intrinsic emission from excimer formation. Adjust solvent polarity (e.g., DMSO vs. water) to modulate aggregation .

Advanced: How does the steric bulk of 2-butyl-2-ethylpentane-1,3-diol influence its reactivity in organic synthesis?

Category: Advanced (Reactivity Analysis)

Answer:

- Steric Effects: The branched alkyl groups hinder nucleophilic attack at the hydroxylated carbons, directing reactivity toward less hindered sites. This is critical in designing esterification or etherification reactions.

- Experimental Design: Compare reaction kinetics with linear diol analogs (e.g., 1,3-propanediol) using GC-MS or H-NMR to track substituent effects on reaction rates .

Basic: What are the environmental risks associated with 2-butyl-2-ethylpentane-1,3-diol, and how are they managed?

Category: Basic (Environmental Safety)

Answer:

- Ecotoxicity Data: Limited ecotoxicological data are available, but its structural similarity to glycols suggests potential aquatic toxicity. Follow OECD guidelines for biodegradability testing (e.g., closed bottle tests) .

- Mitigation: Use fume hoods to prevent atmospheric release and adhere to institutional protocols for chemical waste, as specified in SDS documentation .

Advanced: How can computational methods predict the physicochemical properties of 2-butyl-2-ethylpentane-1,3-diol?

Category: Advanced (Computational Chemistry)

Answer:

- Molecular Dynamics (MD): Simulate solubility parameters and diffusion coefficients in solvents like ethanol or water.

- DFT Calculations: Optimize geometry and calculate electrostatic potential surfaces to predict hydrogen-bonding interactions, aiding in crystallography studies .

- Validation: Cross-check computed data with experimental results (e.g., DSC for thermal stability, X-ray for crystal packing) .

Advanced: What strategies resolve contradictions in reported synthetic yields of diol derivatives?

Category: Advanced (Data Analysis)

Answer:

- Root-Cause Analysis: Investigate variables like catalyst loading, solvent purity, or moisture levels. For example, trace water may hydrolyze intermediates in esterification.

- Design of Experiments (DoE): Use factorial designs to isolate critical factors. Statistical tools (e.g., ANOVA) quantify parameter significance .

- Reproducibility: Document reaction conditions meticulously, including stirring rate and inert atmosphere quality, as minor variations can drastically alter yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.